2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione
Description
Chemical Nomenclature and Structural Classification
2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically within the isoindoline-1,3-dione subfamily. The systematic nomenclature reflects the compound's structural components: an isoindoline-1,3-dione backbone with a 2,4-dinitrophenoxy substituent attached to the nitrogen atom. Alternative nomenclature includes "2-(2,4-Dinitro-phenoxy)-isoindole-1,3-dione" and "1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenoxy)-," as recognized by various chemical databases.
The structural classification places this compound within the imide functional group category, specifically as a cyclic imide derived from phthalic acid. The presence of the phenoxy linkage creates an ether bridge between the isoindoline nitrogen and the aromatic ring system, distinguishing it from direct aryl-substituted analogs. This structural feature significantly influences the compound's electronic properties and potential reactivity patterns. The molecular architecture incorporates multiple electron-withdrawing groups, including two nitro substituents and the imide functionality, which collectively affect the compound's electronic distribution and chemical behavior.
The stereochemical aspects of this compound involve the planar nature of both the isoindoline-1,3-dione system and the dinitrophenyl ring, with the ether oxygen providing a flexible linkage that can adopt various conformations. This structural flexibility, combined with the rigid aromatic systems, creates interesting possibilities for molecular interactions and potential applications in supramolecular chemistry. The compound's classification as a substituted phthalimide places it within a well-established chemical family known for diverse biological and synthetic applications.
Historical Development in Phthalimide Chemistry
The development of phthalimide derivatives has deep historical roots in organic chemistry, with the parent phthalimide compound serving as a fundamental building block since the late nineteenth century. The Gabriel synthesis, developed by German chemist Siegmund Gabriel, established phthalimide as a crucial reagent for primary amine synthesis, highlighting the importance of this chemical scaffold in synthetic methodology. This historical foundation provided the groundwork for the subsequent exploration of various phthalimide derivatives, including complex substituted variants like this compound.
The evolution of phthalimide chemistry has been marked by continuous innovation in synthetic approaches and applications. Traditional methods for phthalimide synthesis involved direct condensation reactions between phthalic anhydride and primary amines, but modern methodologies have expanded to include more sophisticated synthetic strategies. Contemporary research has demonstrated renewed interest in phthalimide derivatives due to their potential biological activities and synthetic utility, with studies showing that structural modifications can significantly enhance their properties and applications.
Recent advances in phthalimide chemistry have focused on developing multifunctionalized derivatives through innovative synthetic approaches. Research has shown that hexadehydro-Diels-Alder reactions and coupled oxidation processes can produce highly substituted isoindole-1,3-dione compounds with excellent yields. These modern synthetic methodologies have opened new possibilities for creating complex phthalimide derivatives with enhanced properties and novel applications. The development of computational design approaches has further accelerated the discovery of new phthalimide derivatives with specific target properties.
The historical trajectory of phthalimide research demonstrates the enduring importance of this chemical scaffold in organic chemistry. From the early work of Gabriel to contemporary computational design studies, phthalimide derivatives have consistently proven their value as both synthetic intermediates and biologically active compounds. The specific development of nitro-substituted phenoxy derivatives represents a continuation of this historical tradition, combining classical phthalimide chemistry with modern synthetic innovations to create compounds with unique properties and potential applications.
Chemical Registry Information and Identifiers
This compound is definitively identified by its Chemical Abstracts Service registry number 60506-35-6, which serves as the primary international identifier for this specific compound. This registry number distinguishes it from related compounds, such as the structurally similar 2-(2,4-dinitrophenyl)isoindole-1,3-dione, which carries a different registry number (35843-60-8) due to the absence of the ether oxygen linkage.
Table 1: Chemical Registry and Identification Data
The molecular formula C₁₄H₇N₃O₇ reflects the compound's composition, containing fourteen carbon atoms, seven hydrogen atoms, three nitrogen atoms, and seven oxygen atoms. This empirical formula corresponds to a molecular weight of 329.22 grams per mole, as consistently reported across multiple chemical databases. The structural complexity indicated by this formula encompasses multiple functional groups that contribute to the compound's unique properties and potential applications.
Table 2: Structural Identifiers and Descriptors
| Descriptor Type | Value |
|---|---|
| IUPAC Name | 2-(2,4-dinitrophenoxy)isoindole-1,3-dione |
| InChI | InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H |
| InChIKey | FQMFEIJLRJXTSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)N+[O-])N+[O-] |
The International Chemical Identifier (InChI) and its corresponding key provide standardized structural representations that enable precise identification and database searches. The Simplified Molecular Input Line Entry System (SMILES) notation offers a compact textual representation of the molecular structure, facilitating computational analysis and structural comparisons. These standardized identifiers ensure accurate compound identification across different chemical databases and research platforms, supporting reproducible scientific research and regulatory compliance.
Database entries across multiple platforms, including PubChem, ChemicalBook, and specialized chemical suppliers, consistently report the same registry information, confirming the compound's established identity within the chemical literature. The compound's presence in these databases indicates its recognition within the broader chemical community and its availability for research purposes through various commercial sources.
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMFEIJLRJXTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427541 | |
| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60506-35-6 | |
| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Reaction Between Phthalic Anhydride and 2,4-Dinitrophenol
This is the most commonly reported method for synthesizing 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione.
- Starting Materials :
- Phthalic anhydride
- 2,4-Dinitrophenol
- Catalyst (e.g., sulfuric acid or zinc chloride)
- Solvent (e.g., toluene or xylene)
-
- The reaction is typically carried out under reflux.
- The temperature is maintained between 110–130°C to ensure efficient condensation.
-
- Phthalic anhydride reacts with 2,4-dinitrophenol via a nucleophilic substitution mechanism.
- The hydroxyl group of the phenol attacks the carbonyl carbon of phthalic anhydride, leading to the formation of the isoindoline-1,3-dione structure.
Workup :
- After completion (monitored via thin-layer chromatography), the reaction mixture is cooled.
- The product precipitates out and is purified through recrystallization using ethanol or acetone.
Yield : Typically ranges from 70–85%, depending on the reaction conditions and purity of reagents.
Alternative Solvent-Free Method
A greener approach involves conducting the reaction without solvents to minimize environmental impact.
- Mix phthalic anhydride and 2,4-dinitrophenol in equimolar amounts.
- Add a catalytic amount of Lewis acid (e.g., aluminum chloride).
- Heat the mixture at 120–140°C for 3–5 hours under continuous stirring.
- Eliminates the need for hazardous solvents.
- Simplifies product isolation.
Yield : Slightly lower than solvent-based methods (60–75%).
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the reaction process.
- Combine phthalic anhydride and 2,4-dinitrophenol in a microwave-compatible vessel.
- Add a small amount of polar solvent (e.g., dimethylformamide) to enhance microwave absorption.
- Irradiate at 300 W for 10–15 minutes.
- Significantly reduces reaction time.
- Higher selectivity for the desired product.
Yield : Approximately 80–90%.
Data Table: Comparison of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Reflux Method | Sulfuric acid/ZnCl₂ | Toluene | 6–8 hours | 70–85 | High yield; widely used |
| Solvent-Free Method | AlCl₃ | None | 3–5 hours | 60–75 | Environmentally friendly |
| Microwave-Assisted Method | None | DMF | 10–15 minutes | 80–90 | Fast; high selectivity |
Notes on Optimization
- Catalyst Selection : Strong Lewis acids like AlCl₃ improve yields but may require careful handling due to corrosiveness.
- Temperature Control : Precise temperature regulation prevents side reactions such as over-nitration or decomposition.
- Reagent Purity : Impurities in phthalic anhydride or dinitrophenol can significantly lower yields and complicate purification.
Chemical Reactions Analysis
2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including potential antiepileptic and antipsychotic agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in studies investigating the biological activity of isoindoline-1,3-dione derivatives.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Effects
The target compound’s 2,4-dinitrophenoxy group distinguishes it from other isoindoline-1,3-dione derivatives:
- Chlorinated Derivatives: Compounds like 2-(2,4-dichlorophenyl)isoindoline-1,3-dione () replace nitro groups with chlorine atoms.
- Methoxy-Substituted Derivatives: Compounds such as 2-(2-methoxybenzylamino)propylisoindoline-1,3-dione () feature electron-donating methoxy groups, which increase electron density on the aromatic ring, contrasting sharply with the electron-deficient nature of the dinitrophenoxy group .
- Nitro-Substituted Analogs : 2-(3-Nitrophenyl)isoindoline-1,3-dione () and 2-(4-hydroxy-3-nitrophenyl)isoindoline-1,3-dione () exhibit single nitro groups, which are less electron-withdrawing than the dinitro substitution in the target compound. This difference may influence redox behavior and binding affinity in biological systems .
Table 1: Structural and Electronic Comparison
*Calculated based on molecular formula.
Physical and Spectral Properties
- Melting Points : Derivatives with electron-withdrawing groups exhibit higher melting points. For example, 2-[4-(3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione () melts >300°C, whereas methoxy-substituted derivatives (e.g., ) melt at lower temperatures (~150–200°C) . The target compound’s dinitro substitution likely results in a high melting point (>250°C).
- Spectroscopic Data: The IR spectra of nitro-substituted derivatives show strong C=O stretches at ~1700–1780 cm⁻¹ and NO₂ asymmetric/symmetric stretches at ~1520–1350 cm⁻¹ () . ¹H NMR signals for aromatic protons in dinitro derivatives are typically downfield-shifted (δ 8.0–8.5 ppm) due to the nitro group’s deshielding effect .
Biological Activity
2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The compound's structure includes an isoindoline moiety which is known for its diverse pharmacological properties.
- Molecular Formula : C14H7N3O7
- CAS Number : 60506-35-6
- Structural Characteristics : The compound features a dinitrophenoxy group attached to an isoindoline-1,3-dione framework, which contributes to its reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Anticancer Properties
- Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases and modulation of cell signaling pathways .
- Case Study : In a xenograft model using A549 lung cancer cells in nude mice, treatment with derivatives of isoindoline-1,3-dione resulted in significant tumor size reduction compared to control groups. The study reported IC50 values indicating effective cytotoxicity against A549 cells .
Antimicrobial Activity
- Research Findings : Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacterial strains. The dinitrophenoxy group is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial survival.
- Cell Signaling Modulation : It affects various signaling pathways crucial for cell survival and proliferation.
Research Findings Summary Table
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of this compound. In vivo studies have been conducted to evaluate potential side effects:
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione, and how can purity be validated?
The synthesis typically involves nucleophilic aromatic substitution between isoindoline-1,3-dione derivatives and 2,4-dinitrophenyl electrophiles. To optimize yield, reaction conditions (e.g., solvent polarity, temperature, and catalyst use) should be systematically varied using factorial design principles . Purity validation requires orthogonal methods:
Q. How should spectroscopic and crystallographic data be interpreted to confirm the compound’s structure?
- X-ray crystallography : Resolve bond lengths/angles (e.g., C–O–Ar linkage) to distinguish from isomerism or polymorphic forms .
- NMR : Monitor aromatic proton splitting patterns (e.g., dinitrophenoxy protons at δ 8.5–9.0 ppm in DMSO-d₆) and coupling constants to confirm substitution patterns.
- IR spectroscopy : Validate nitro group stretching vibrations (asymmetric: ~1530 cm⁻¹; symmetric: ~1350 cm⁻¹) .
Cross-reference with computational simulations (DFT) for electronic structure alignment .
Q. What theoretical frameworks guide research on this compound’s reactivity and applications?
- Electronic structure theory : Predict electrophilic/nucleophilic sites via HOMO-LUMO analysis (e.g., nitro group electron withdrawal effects) .
- Retrosynthetic analysis : Deconstruct the molecule into precursor fragments (isoindoline-1,3-dione + dinitrophenoxy electrophile) for pathway optimization .
- Mechanistic organic chemistry : Study SNAr (nucleophilic aromatic substitution) kinetics under varying pH conditions .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., hydrolysis rates) be resolved?
- Controlled comparative studies : Replicate conflicting experiments under standardized conditions (solvent, temperature, catalyst).
- Computational modeling : Use density functional theory (DFT) to identify transition-state variations or solvent effects .
- In situ monitoring : Employ Raman spectroscopy or stopped-flow techniques to track intermediate formation .
Link discrepancies to methodological differences (e.g., impurity profiles or crystallization solvents) .
Q. What experimental designs are optimal for studying the compound’s thermal stability and decomposition pathways?
- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (5°C/min in N₂ atmosphere) to identify decomposition thresholds.
- Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events (e.g., nitro group decomposition at >200°C).
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., NOₓ species) .
Use a factorial design to test interactions between heating rate, atmosphere, and sample morphology .
Q. How can researchers investigate the compound’s potential biological activity and mechanism of action?
- Molecular docking : Screen against protein targets (e.g., tyrosine kinase or cytochrome P450 enzymes) using AutoDock Vina .
- Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., nitroreductase activity in anaerobic conditions) .
- Cellular uptake studies : Use fluorescent derivatives or radiolabeling (³H/¹⁴C) to track intracellular localization .
Validate findings with knockout models or siRNA silencing to confirm target specificity .
Q. What methodologies are recommended for studying environmental fate and degradation products?
- Photolysis experiments : Expose aqueous solutions to UV light (λ = 300–400 nm) and monitor degradation via LC-MS .
- Soil microcosm studies : Analyze nitro group reduction by anaerobic microbiota using ¹⁵N isotopic labeling .
- Ecotoxicology assays : Test Daphnia magna or algal growth inhibition to assess ecotoxicity thresholds .
Methodological Notes
- Data contradiction resolution : Align experimental outliers with theoretical predictions (e.g., steric effects in SNAr reactions) .
- Advanced characterization : Combine synchrotron XRD and solid-state NMR for polymorph identification .
- Ethical compliance : Adopt green chemistry principles (e.g., solvent substitution) during synthesis optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
